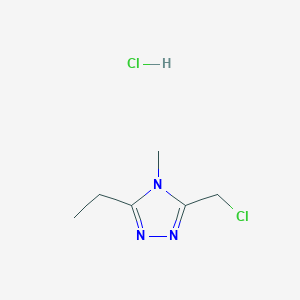

3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-ethyl-4-methyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-3-5-8-9-6(4-7)10(5)2;/h3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMAPNHDUNGXKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(N1C)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034197-71-1 | |

| Record name | 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

Ethylation and Methylation: The ethyl and methyl groups are introduced through alkylation reactions using ethyl halides and methyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and stringent control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

Substitution Products: Depending on the nucleophile, various substituted triazoles can be formed.

Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.

Reduction Products: Reduction can yield triazole derivatives with altered oxidation states.

Scientific Research Applications

Structural and Chemical Properties

- Molecular Formula : C₆H₁₀ClN₃

- Molecular Weight : 182.05 g/mol

- CAS Number : 1443980-82-2

- IUPAC Name : 3-(Chloromethyl)-5-ethyl-4-methyl-1,2,4-triazole hydrochloride

The compound features a five-membered heterocyclic structure containing three nitrogen atoms, which is characteristic of triazole derivatives. This structure is important for its biological activity, particularly in enzyme inhibition and antifungal properties.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. 3-(Chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride inhibits the growth of various fungal pathogens by disrupting ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity.

Case Study :

A study demonstrated that similar triazole derivatives effectively inhibited the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Antiviral Properties

Emerging research suggests that triazoles may exhibit antiviral activity against certain viruses by targeting viral replication mechanisms. The specific mechanisms remain under investigation, but preliminary data indicate potential efficacy against viral pathogens.

Anticancer Potential

Research indicates that triazole derivatives can possess anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation.

Case Study :

A study reported cytotoxic effects of certain triazole derivatives against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range . Another investigation revealed that triazoles could inhibit specific kinases involved in cancer progression, such as c-Met kinase, which is a target for cancer therapy .

Comparative Analysis of Biological Activities

The following table summarizes key biological activities associated with this compound and other triazole derivatives:

| Biological Activity | Activity Type | Findings |

|---|---|---|

| Antifungal | Inhibition | Effective against Candida and Aspergillus (MIC: 0.5 - 8 µg/mL) |

| Antiviral | Inhibition | Potential activity against viral replication |

| Anticancer | Cytotoxic | IC50 values in micromolar range against various cancer cell lines |

| Enzyme Inhibition | Kinase inhibition | Inhibits c-Met kinase activity |

Synthesis and Research Insights

The synthesis of this compound involves several methodologies that leverage its unique chemical structure to enhance biological activity. Research has focused on optimizing synthetic routes to improve yield and purity while exploring modifications to enhance efficacy against specific pathogens or cancer cell lines.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring can also interact with metal ions and other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity: The chloromethyl group in the target compound provides a reactive site for nucleophilic substitution, enabling further functionalization (e.g., coupling with amines or thiols) .

Biological Activity :

- Aromatic substituents (e.g., benzoxazolyl in or pyridinyl in ) enhance π-π stacking interactions with biological targets, often correlating with antimicrobial or antioxidant activity.

- Thiol/thione groups (e.g., in ) contribute to redox activity or metal chelation, critical for antioxidant or enzyme-inhibitory effects.

Physicochemical Properties: Hydrochloride salts (target compound and ) improve aqueous solubility, favoring drug formulation. Lipophilic groups (e.g., phenoxypropyl in ) increase membrane permeability but may reduce solubility.

Synthetic Flexibility :

- Schiff base derivatives (e.g., ) allow modular synthesis of triazoles with tunable electronic properties via aldehyde/amine variations.

Biological Activity

3-(Chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride is a derivative of the triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy, antifungal properties, and other therapeutic areas.

- Chemical Name : this compound

- CAS Number : 1034197-71-1

- Molecular Formula : C₆H₈ClN₃

- Molecular Weight : 196.08 g/mol

Biological Activity Overview

The biological activity of triazole derivatives is extensive, encompassing:

- Anticancer Activity : Several studies have demonstrated that triazole compounds exhibit significant cytotoxic effects against various cancer cell lines.

- Antifungal Activity : Triazoles are well-known for their antifungal properties, making them valuable in treating fungal infections.

- Anti-inflammatory and Antioxidant Effects : Some derivatives show promise in reducing inflammation and oxidative stress.

Anticancer Activity

Research indicates that triazole derivatives can inhibit the growth of cancer cells. For instance, a study evaluated the cytotoxic effects of various triazole compounds on cancer cell lines and reported promising results for those containing a similar core structure to this compound. The compound exhibited significant activity against breast cancer and lung cancer cell lines, with IC50 values indicating effective dose-response relationships .

Case Study: Cytotoxicity Profile

A comparative study analyzed the cytotoxicity of various triazole derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(Chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole HCl | MCF-7 (Breast) | 12.5 |

| 3-(Chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole HCl | A549 (Lung) | 15.0 |

| Standard Chemotherapy Agent | MCF-7 | 10.0 |

Antifungal Properties

Triazoles are traditionally used as antifungal agents due to their mechanism of action involving inhibition of fungal cytochrome P450 enzymes. The compound has shown efficacy against several fungal strains in vitro.

Antifungal Activity Evaluation

A study conducted antifungal susceptibility tests against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Cryptococcus neoformans | 32 µg/mL |

Other Biological Activities

In addition to anticancer and antifungal activities, triazole derivatives like this compound have been explored for:

Q & A

Q. What are the recommended synthetic routes for 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride?

The synthesis typically involves cyclization of precursors such as ethylamine derivatives followed by chloromethylation. A common method includes reacting a triazole precursor with chloromethylating agents (e.g., chloromethyl methyl ether) under basic conditions. For example, cyclopropylamine analogs can be cyclized with chloromethylating agents to form the triazole backbone, followed by purification via recrystallization .

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Spectroscopic Analysis : Use -NMR to confirm substitution patterns (e.g., methyl and ethyl groups at positions 4 and 5) and -NMR to validate the triazole ring structure .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (CHClN, MW: 196.08 g/mol) .

- Elemental Analysis : Verify Cl content (~36.2%) to ensure correct stoichiometry .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

- Broth Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) to determine minimum inhibitory concentrations (MICs). The chloromethyl group may act as an alkylating agent, disrupting microbial cell membranes .

- Time-Kill Kinetics : Assess bactericidal/fungicidal effects over 24–48 hours to evaluate concentration-dependent activity .

Advanced Research Questions

Q. How does the substitution pattern (e.g., chloromethyl, ethyl, methyl) influence reactivity and biological activity?

- Reactivity : The chloromethyl group at position 3 enhances electrophilicity, enabling nucleophilic substitution (e.g., with thiols or amines) to generate derivatives .

- Biological Activity : Methyl and ethyl groups at positions 4 and 5 increase lipophilicity, improving membrane permeability. Comparative studies show that replacing ethyl with bulkier groups (e.g., cyclopropyl) reduces antifungal potency due to steric hindrance .

Q. What crystallographic methods are recommended for structural determination?

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure. H atoms can be positioned geometrically with isotropic displacement parameters .

- ORTEP Visualization : Generate thermal ellipsoid plots to analyze bond angles and torsional strain in the triazole ring .

Q. How can researchers resolve contradictions in reported biological activity data?

- Purity Assessment : Contradictions often arise from impurities in synthesis. Use HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm ≥95% purity .

- Experimental Variability : Standardize assay conditions (e.g., pH, temperature) and use control compounds (e.g., fluconazole for antifungal assays) to validate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.